Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMSBMIYQLFYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors.
Mode of Action
It’s known that similar compounds exhibit fluorescence properties, which suggests that they may interact with their targets through electron transfer mechanisms.
Biochemical Pathways
Similar compounds have been used in the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants.
Pharmacokinetics
The compound’s structure suggests that it may have good stability and high fluorescence performance, which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to exhibit high sensitivity and selectivity for paa detection by fluorescence quenching.
Action Environment
Similar compounds have been shown to exhibit high stability, high porosity, and high fluorescence performance, suggesting that they may be robust to various environmental conditions.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- Functional Groups : Thiadiazole, oxazole, piperidine
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Thiadiazole Ring : Utilizing appropriate thiadiazole precursors.
- Oxazole Coupling : Reacting benzo[d]oxazole derivatives with piperidine.
- Final Coupling : The final methanone linkage is formed through acylation reactions.
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole and oxazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against several bacterial strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | High |
These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
The proposed mechanism for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes. The presence of the thiadiazole ring is believed to play a crucial role in enhancing membrane permeability, allowing for greater uptake of the drug into microbial cells .
Case Studies
-
Case Study 1: Antibacterial Efficacy
- A recent study evaluated the antibacterial effects of various derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that compounds with similar structures to this compound showed promising results in inhibiting MRSA growth with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .
- Case Study 2: Antifungal Properties
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For instance, compounds based on this scaffold have shown efficacy in targeting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A recent study highlighted the synthesis of boron-based benzo[c][1,2,5]thiadiazoles that demonstrated promising anticancer activity against tumor cells by inducing oxidative stress and disrupting cellular homeostasis .
Neuropharmacology:
The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which are crucial in neuropharmacology. By modulating these receptors, the compound could influence neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases .
Material Science
Organic Photovoltaics:
Benzo[c][1,2,5]thiadiazole derivatives are being explored as electron-deficient materials in organic photovoltaic cells. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for enhancing the efficiency of solar cells. Research has shown that incorporating these compounds into polymer blends can improve the overall power conversion efficiency of devices .
Covalent Organic Frameworks (COFs):
The compound serves as a ligand in the formation of covalent organic frameworks, which are utilized for gas storage and separation applications. The high stability and tunable porosity of these frameworks make them attractive for environmental applications such as carbon capture and hydrogen storage .
Synthesis and Characterization
Synthetic Pathways:
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone typically involves multi-step reactions including coupling reactions and functional group modifications. For example, a common synthetic route involves the use of Suzuki-Miyaura cross-coupling techniques to form the desired piperidine derivatives efficiently .
Characterization Techniques:
Characterization of synthesized compounds is crucial for understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm the structure and purity of the compounds produced .
Case Studies
Q & A
Q. What are the key synthetic pathways for Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone?
The synthesis involves multi-step reactions:
- Core formation : Construct the benzo[c][1,2,5]thiadiazole core via cyclization using precursors like o-phenylenediamine derivatives with sulfur donors under controlled temperature (80–120°C) .
- Piperidine functionalization : Introduce the benzo[d]oxazol-2-yloxy group to the piperidine ring via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) are often used for cross-coupling steps .
- Final coupling : Link the thiadiazole core to the functionalized piperidine using carbonyl-forming reactions (e.g., Steglich esterification or peptide coupling reagents like EDCI) . Critical parameters: Solvent polarity (DMF or acetonitrile), temperature control (±2°C), and purification via HPLC .
Q. How is the molecular structure of this compound validated?
Structural confirmation requires:
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 3.0–4.5 ppm) and aromatic regions (δ 7.0–8.5 ppm) .
- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~420–450) .
- X-ray crystallography : Optional for absolute stereochemical assignment .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include:
- Antimicrobial activity : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer potential : Assess IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with positive controls like doxorubicin .
- Cytotoxicity : Test on non-cancerous cells (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key strategies include:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity in substitution reactions .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6 hours for cyclization) .
- By-product analysis : Monitor intermediates via TLC and adjust stoichiometry to suppress side reactions (e.g., over-oxidation of thiadiazole) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
SAR approaches:
- Substituent variation : Modify the benzo[d]oxazole moiety (e.g., electron-withdrawing vs. donating groups) to assess impact on bioactivity .
- Scaffold hopping : Replace the piperidine ring with morpholine or azetidine and compare pharmacokinetic profiles .
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like HIF-1α or bacterial topoisomerases .
Q. How can contradictory bioactivity data be resolved?
Case example: If MIC values vary across studies (e.g., 0.008–2 μg/mL), consider:
- Strain specificity : Test against isogenic mutant strains to identify resistance mechanisms .
- Assay conditions : Standardize inoculum size, growth media, and incubation time .
- Compound stability : Perform LC-MS to verify integrity under assay conditions (e.g., pH 7.4, 37°C) .
Q. What techniques elucidate the compound’s mechanism of action?
- Target identification : Use SPR (Surface Plasmon Resonance) to screen for binding to kinase or protease libraries .
- Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Metabolic profiling : Track ATP levels or ROS production via luminescence assays .
Q. How is stability under physiological conditions assessed?
- Thermal stability : TGA (Thermogravimetric Analysis) to determine decomposition temperatures (>200°C indicates suitability for in vivo studies) .
- Hydrolytic stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours, followed by HPLC quantification .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via UV spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
